Bacopaside N2
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Overview
Description
Bacopaside N2 is a triterpenoid saponin compound found in the medicinal plant Bacopa monnieri, commonly known as Brahmi or Water Hyssop. Bacopa monnieri has been used in traditional Ayurvedic medicine for centuries, primarily for its cognitive-enhancing properties. This compound is one of the many bioactive compounds in Bacopa monnieri that contribute to its medicinal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bacopaside N2 involves the extraction of Bacopa monnieri followed by chromatographic separation to isolate the specific saponin. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the crude saponins from the plant material.
Purification: Employing techniques such as column chromatography to purify this compound from the crude extract.
Industrial Production Methods: Industrial production of this compound can be enhanced through biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture. These methods provide essential media, nutrients, and optimum growth conditions to improve the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Bacopaside N2 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Hydrolysis: Breaking down into its aglycone and sugar moieties in the presence of acids or enzymes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolysis Conditions: Acidic or enzymatic conditions to facilitate the breakdown of the saponin structure.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound.
Hydrolysis Products: Aglycone (jujubogenin or pseudojujubogenin) and sugar moieties.
Scientific Research Applications
Bacopaside N2 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of saponins and their chemical properties.
Biology: Investigated for its role in enhancing cognitive functions and neuroprotection.
Medicine: Studied for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Mechanism of Action
Bacopaside N2 is part of a group of saponins found in Bacopa monnieri, including Bacopaside I, Bacopaside II, Bacopaside IV, and Bacopaside V. Compared to these compounds, this compound is unique in its specific structure and bioactivity. While all these saponins contribute to the overall medicinal properties of Bacopa monnieri, this compound is particularly noted for its potent cognitive-enhancing and neuroprotective effects .
Comparison with Similar Compounds
- Bacopaside I
- Bacopaside II
- Bacopaside IV
- Bacopaside V
- Bacopasaponin C
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O14/c1-20(2)14-21-17-51-42-18-41(19-52-42)22(34(42)40(21,7)50)8-9-26-38(5)12-11-27(37(3,4)25(38)10-13-39(26,41)6)55-36-32(49)33(29(46)24(16-44)54-36)56-35-31(48)30(47)28(45)23(15-43)53-35/h14,21-36,43-50H,8-13,15-19H2,1-7H3/t21-,22-,23-,24-,25+,26-,27+,28-,29-,30+,31-,32-,33+,34+,35+,36+,38+,39-,40+,41+,42-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBAJFFGCXINLY-ZGAWJQKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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